N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a triazole ring, a trifluoromethyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring:
Alkylation: The triazole intermediate is then alkylated with 3-methyl-2-butanone to introduce the butan-2-yl group.
Amidation: The final step involves the reaction of the alkylated triazole with 4-(trifluoromethyl)benzoic acid or its derivatives to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: The trifluoromethyl group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the benzamide can yield the corresponding amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and bioisosteric properties, which can enhance the biological activity of the compound.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)benzamide
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)propyl)-4-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the methyl and butan-2-yl groups, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group also distinguishes it by enhancing its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10(2)13(9-22-19-7-8-20-22)21-14(23)11-3-5-12(6-4-11)15(16,17)18/h3-8,10,13H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOLIPNCKPZXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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